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molecular formula C12H7IN2O B8293433 6-(5-Iodoisoxazol-3-yl)isoquinoline

6-(5-Iodoisoxazol-3-yl)isoquinoline

Cat. No. B8293433
M. Wt: 322.10 g/mol
InChI Key: ZPSOAPJVWIPUPG-UHFFFAOYSA-N
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Patent
US07897619B2

Procedure details

To a solution of 6-(5-(tributylstannyl)isoxazol-3-yl)isoquinoline (1.00 g, 2.1 mmol) in 20 mL of THF in a sealable tube was added iodine (0.52 g, 2.1 mmol). The tube was sealed and heated to 80° C. by immersion in an oil bath. After 12 hours, the mixture was concentrated under reduced pressure and the residue was purified by flash chromatography on silica gel (0 to 2.5% MeOH/DCM), affording 6-(5-iodoisoxazol-3-yl)isoquinoline (0.60 g, 90% yield) as a grey powder. 1H NMR (400 MHz, DMSO-d6) δ ppm 9.40 (s, 1H), 8.59 (d, J=5.6 Hz, 1H), 8.52 (s, 1H), 8.27 (d, J=8.6 Hz, 1H), 8.12 (dd, J=1.6 Hz, 8.6 Hz, 1H), 7.92 (d, J=5.7 Hz, 1H).
Name
6-(5-(tributylstannyl)isoxazol-3-yl)isoquinoline
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([Sn](CCCC)(CCCC)[C:6]1[O:10][N:9]=[C:8]([C:11]2[CH:12]=[C:13]3[C:18](=[CH:19][CH:20]=2)[CH:17]=[N:16][CH:15]=[CH:14]3)[CH:7]=1)CCC.[I:29]I>C1COCC1>[I:29][C:6]1[O:10][N:9]=[C:8]([C:11]2[CH:12]=[C:13]3[C:18](=[CH:19][CH:20]=2)[CH:17]=[N:16][CH:15]=[CH:14]3)[CH:7]=1

Inputs

Step One
Name
6-(5-(tributylstannyl)isoxazol-3-yl)isoquinoline
Quantity
1 g
Type
reactant
Smiles
C(CCC)[Sn](C1=CC(=NO1)C=1C=C2C=CN=CC2=CC1)(CCCC)CCCC
Name
Quantity
0.52 g
Type
reactant
Smiles
II
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was sealed
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica gel (0 to 2.5% MeOH/DCM)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
IC1=CC(=NO1)C=1C=C2C=CN=CC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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